molecular formula C21H18Cl3NO2 B15043073 4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol

4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol

Cat. No.: B15043073
M. Wt: 422.7 g/mol
InChI Key: ULBYHEBLBKSAOQ-UHFFFAOYSA-N
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Description

4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phenol group, a chloro substituent, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenol Derivative: The synthesis begins with the preparation of 4-tert-butyl-2-chlorophenol.

    Introduction of the Furan Ring:

    Formation of the Imine: The final step is the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Amines or reduced imine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with biological targets, while the furan ring can participate in π-π interactions . The chloro substituent may enhance the compound’s binding affinity to certain targets by increasing its hydrophobicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the furan ring and imine linkage distinguishes it from simpler phenol derivatives and provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C21H18Cl3NO2

Molecular Weight

422.7 g/mol

IUPAC Name

4-tert-butyl-2-chloro-6-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]phenol

InChI

InChI=1S/C21H18Cl3NO2/c1-21(2,3)12-8-17(24)20(26)18(9-12)25-11-14-5-7-19(27-14)15-6-4-13(22)10-16(15)23/h4-11,26H,1-3H3

InChI Key

ULBYHEBLBKSAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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